BENGHE Foundational & Exploratory

Check Availability & Pricing

4,6-Dimethylpyrimidine CAS number 1558-17-4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4,6-Dimethylpyrimidine

cat. No.: B031164

An In-depth Technical Guide to 4,6-Dimethylpyrimidine (CAS: 1558-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylpyrimidine is a heterocyclic organic compound featuring a pyrimidine ring
substituted with two methyl groups at the 4 and 6 positions.[1] Identified by its CAS number
1558-17-4, this compound serves as a crucial intermediate and versatile building block in the
synthesis of a wide array of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical
structure, characterized by a Tt-deficient aromatic system and reactive methyl groups, allows
for diverse chemical transformations, making it a valuable scaffold in medicinal chemistry.[1][3]
This guide provides a comprehensive overview of its chemical and physical properties,
synthesis protocols, spectroscopic data, reactivity, and applications, with a focus on its role in
drug discovery and development.

Chemical and Physical Properties

4,6-Dimethylpyrimidine is typically a colorless to pale yellow liquid or low-melting solid under
standard conditions.[1][2] It is soluble in common organic solvents like ethanol and ether, but
shows limited solubility in water.[1] The presence of two nitrogen atoms in the pyrimidine ring
imparts basic properties to the molecule.[1]

Table 1: Physical and Chemical Properties of 4,6-Dimethylpyrimidine
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Property Value Reference(s)
CAS Number 1558-17-4 [4]
Molecular Formula CeHsN-2 [41[5]
Molecular Weight 108.14 g/mol [4115][6]
Appearance Colorl'ess to pale yellow liquid e

or solid
Boiling Point 154 °C (lit.) [6][7]
Density 0.98 g/mL at 25 °C (lit.) [61[7]

Refractive Index

n20/D 1.490 (lit.)

[2][6]

Flash Point 46 °C (114.8 °F) - closed cup [6][8]
LSBIUXKNVUBKRI-

InChl Key [41[5][6]
UHFFFAOYSA-N

SMILES Cclcc(C)nenl [1][6]

Synthesis and Manufacturing

The primary synthetic route to the 4,6-dimethylpyrimidine core involves the
cyclocondensation of a 1,3-dicarbonyl compound with a reagent providing a nitrogen-carbon-
nitrogen (N-C-N) fragment. For 4,6-dimethylpyrimidine and its close analogs, acetylacetone is
the universal 1,3-dicarbonyl starting material. The choice of the N-C-N reagent determines the
substituent at the 2-position of the pyrimidine ring.

e For 2-amino-4,6-dimethylpyrimidine: Guanidine salts are used.[3][5]
e For 4,6-dimethylpyrimidin-2(1H)-one: Urea is the reagent of choice.[2]
o For 4,6-dimethylpyrimidine-2-thiol: Thiourea is employed.[9]

o For the parent 4,6-dimethylpyrimidine (unsubstituted at C2): Formamide would be the
appropriate N-C-N source.
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The reaction is a classic heterocyclic synthesis that provides a reliable and scalable method for

producing the pyrimidine scaffold.

Starting Materials

Acetylacetone N-C-N Reagent
(1,3-Dicarbonyl) (e.g., Formamide, Guanidine, Urea)

Cyclocondensation Reaction

4,6-Dimethylpyrimidine
Scaffold

Click to download full resolution via product page
Fig. 1. General synthesis workflow for the 4,6-dimethylpyrimidine scaffold.

Experimental Protocols

While a detailed, peer-reviewed protocol for the parent 4,6-dimethylpyrimidine was not
available, numerous protocols exist for its close and highly relevant analogs. The following
procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine is representative of the
general cyclocondensation methodology.

Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine via Sonication[5]
This protocol describes an efficient synthesis using ultrasound irradiation.
e Materials:

o Guanidine hydrochloride (0.052 mol)

o Acetylacetone (0.052 mol)
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o Sodium carbonate (Na=COs) (0.052 mol)

o Deionized water (15 mL)

e Procedure:

o Place guanidine hydrochloride, acetylacetone, and sodium carbonate into a round-bottom
reaction vessel of appropriate thickness for sonochemical reactions.

o Add 15 mL of water to the vessel.

o Place the reaction vessel in a hot water bath maintained at 60°C.

o Expose the contents of the flask to ultrasonic waves for 30 minutes.

o After the reaction period, a solid product will have formed.

o Cool the mixture and treat the solid product with a small quantity of cold water.

o Filter the solid product through a Bichner funnel.

o Wash the filter cake with water and dry to yield 2-amino-4,6-dimethylpyrimidine.
o Expected Yield: ~75%][5]

Spectroscopic Analysis

Spectroscopic analysis is critical for the structural elucidation and quality control of 4,6-
dimethylpyrimidine. Due to the limited availability of published spectra for the parent
compound, data for the closely related 2-amino-4,6-dimethylpyrimidine is presented as a
representative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum would be expected to show a singlet for the C5 proton, a singlet for the
two equivalent methyl groups, and potentially signals for the C2 proton. The 3C NMR would
show distinct signals for the methyl carbons, the C4/C6 carbons, the C5 carbon, and the C2
carbon.
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Table 2: Representative *H and 3C NMR Data for 2-Amino-4,6-dimethylpyrimidine in

CDCI3[5]
Nucleus Chemical Shift (6, ppm) Assignment
1H NMR 6.33 (s, 1H) Ar-H (C5-H)
5.36 (bs, 2H) -NH2
2.25 (s, 6H) -CHs (C4 & C6)
13C NMR 167.6 C4, C6
162.9 C2
108.6 C5
241 -CHs

Note: Data from ChemicalBook, citing a 2020 article in Synthetic Communications.[5]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For 4,6-dimethylpyrimidine,

characteristic peaks would include C-H stretching from the methyl groups and the aromatic

ring, and C=N and C=C stretching vibrations within the pyrimidine ring.

Table 3: Representative FT-IR Vibrational Frequencies for 2-Amino-4,6-dimethylpyrimidine

Wavenumber (cm~?) Intensity Assignment

3395 - 3310 Strong -NH: Stretching

3175 Weak Aromatic C-H Stretching
1633 Weak N-H Bending

1575, 1537 Conjugated C=C Stretching
1459, 1381 Aliphatic C-H Bending
1243 C-NH2 Stretching
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Note: Data is for the 2-amino analog, which introduces N-H and C-NH: vibrations. For the
parent compound, one would expect aromatic C-H stretching slightly above 3000 cm™1,
aliphatic C-H stretching just below 3000 cm~1, and strong ring stretching (C=C, C=N) bands in
the 1600-1400 cm~* region.[10][11]

Mass Spectrometry (MS)

In electron impact mass spectrometry, 4,6-dimethylpyrimidine (MW: 108.14) would be
expected to show a strong molecular ion peak (M*) at m/z = 108. The fragmentation pattern
would be dictated by the stability of the aromatic pyrimidine ring. Common fragmentation
pathways for pyrimidine derivatives involve the loss of small molecules or radicals from the
substituents.[12][13] For 4,6-dimethylpyrimidine, key fragments would likely arise from:

e Loss of a hydrogen radical (He) to give a fragment at m/z = 107.
e Loss of a methyl radical (CHse) to give a fragment at m/z = 93.

o Cleavage of the ring, though this is less favorable due to its aromaticity.

Chemical Reactivity

The reactivity of 4,6-dimethylpyrimidine is governed by two main features: the electron-
deficient pyrimidine ring and the acidic protons of the methyl groups.

» Ring Reactivity: The pyrimidine ring is classified as a 1t-deficient heterocycle due to the
presence of two electronegative nitrogen atoms.[3] This makes the ring generally resistant to
electrophilic aromatic substitution. However, the nitrogen atoms are basic and can be
protonated or alkylated. Quaternization of a ring nitrogen increases the electrophilicity of the
ring carbons, making them more susceptible to attack by nucleophiles.[3]

o Methyl Group Reactivity: The methyl groups at the C4 and C6 positions are 'active' because
their protons are acidic.[12] This acidity is due to the ability of the electron-withdrawing
pyrimidine ring to stabilize the resulting carbanion via resonance. These active methyl
groups can be deprotonated by a base and subsequently participate in condensation
reactions, such as the Knoevenagel or aldol-type condensations, with aldehydes and other
electrophiles.[3][8]
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Fig. 2: Chemical reactivity map of 4,6-dimethylpyrimidine.

Applications in Research and Drug Development

4,6-Dimethylpyrimidine is primarily utilized as a foundational scaffold for the synthesis of
more complex, biologically active molecules.[14] While the parent compound itself is not noted
for significant biological activity, its derivatives are a rich source of leads in drug discovery.

Antimicrobial and Antifungal Agents: Derivatives incorporating a mercapto group (4,6-
dimethyl-2-mercaptopyrimidine) have shown antimicrobial and antifungal properties.[14]
Further modifications of this thiol intermediate lead to a variety of heterocyclic systems with
potential therapeutic value.

Plant Growth Stimulators: S-substituted derivatives based on the 4,6-dimethylpyrimidine-2-
thiol core have been synthesized and shown to possess pronounced plant growth-
stimulating activity, indicating potential applications in agrochemistry.[7][9]

Anticancer and Anti-inflammatory Research: The pyrimidine nucleus is a well-established
pharmacophore found in many anticancer and anti-inflammatory drugs.[15][16] The 4,6-
dimethylpyrimidine scaffold is used to synthesize libraries of compounds for screening
against various biological targets, such as kinases.[17] For example, pyrimidine-bridged
thiadiazole derivatives have exhibited antitumor activity against human breast cancer cell
lines.[18]

Intermediate for Approved Drugs: The 2-amino analog, 2-amino-4,6-dimethylpyrimidine, is
a key intermediate in the manufacture of sulfamethazine (sulfadimidine), a sulfonamide
bacteriostatic agent.[3]

Safety and Handling

4,6-Dimethylpyrimidine is classified as a flammable liquid and vapor.[6][18] It should be
handled with appropriate precautions in a well-ventilated area, away from heat, sparks, and
open flames.[18]

e Hazard Statements:

o H226: Flammable liquid and vapor.[19]
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o H315: Causes skin irritation.[8][19]
o H319: Causes serious eye irritation.[18][19]

o H335: May cause respiratory irritation.[18][19]

o Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles
(eyeshields), chemical-resistant gloves, and a lab coat, is required.[6] Work should be
conducted in a fume hood to avoid inhalation of vapors.

Conclusion

4,6-Dimethylpyrimidine (CAS 1558-17-4) is a cornerstone synthetic building block in
heterocyclic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile
reactivity of its pyrimidine ring and activated methyl groups, provides chemists with a robust
platform for creating diverse molecular architectures. While its direct biological applications are
limited, its importance as a precursor to a wide range of pharmacologically active compounds—
from antibacterials to potential anticancer agents and agrochemicals—is well-established. This
guide serves as a technical resource for researchers leveraging this valuable scaffold in the
pursuit of novel chemical entities for science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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